2,4-dichloro-N-(pyridin-2-ylcarbamothioyl)benzamide
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Overview
Description
2,4-Dichloro-N-(pyridin-2-ylcarbamothioyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a pyridine ring attached via a carbamothioyl linkage, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with pyridine-2-carbothioamide. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(pyridin-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,4-Dichloro-N-(pyridin-2-ylcarbamothioyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist, depending on its chemical structure and the target receptor .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A compound with a similar structure but with a pyrimidine ring instead of a benzamide moiety.
2,4-Dichloro-N-(2,5-dioxopyrrolidin-1-yl)-benzamide: Another benzamide derivative with different substituents on the benzene ring.
Uniqueness
Its ability to undergo diverse chemical reactions and its interactions with biological targets make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-4-5-9(10(15)7-8)12(19)18-13(20)17-11-3-1-2-6-16-11/h1-7H,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHDINHKZACFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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